1,6-Hexamethyleneaminoisocyanate

Description

Properties

IUPAC Name |

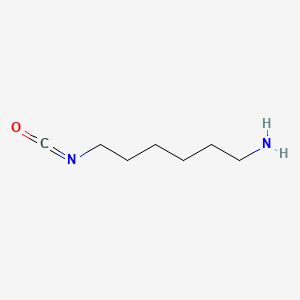

6-isocyanatohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-5-3-1-2-4-6-9-7-10/h1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOZVZPXSAEOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241883 | |

| Record name | 1,6-Hexamethyleneaminoisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95566-41-9 | |

| Record name | 1,6-Hexamethyleneaminoisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095566419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexamethyleneaminoisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Chemical Reactivity

- This compound: Reacts with hydroxyl and amine groups but less reactive than HDI due to a single –NCO group.

- HDI : Highly reactive; forms polyurethanes via –NCO reactions with polyols .

- 1,6-Hexanediamine : Reacts with carboxylic acids to form polyamides (e.g., nylon-6,6) .

- IPDI : Slower reactivity due to steric hindrance from its cyclic structure, making it suitable for UV-stable coatings .

Analytical Challenges

- HDI and Derivatives: HDI requires derivatization for detection due to high reactivity. Its aminoisocyanate and diamine derivatives complicate air monitoring .

- 1,6-Hexanediamine : Detected via GC-MS without derivatization but less frequently monitored in occupational settings .

Research Findings:

- HDI vs. IPDI : HDI’s linear structure confers higher reactivity, while IPDI’s cyclic structure enhances hydrolytic stability .

- Degradation Pathways: HDI hydrolyzes to 1,6-hexamethylenediamine, which can further oxidize to form aminoisocyanate intermediates .

- Field Measurements: Welding operations using HDI-based coatings showed airborne HDI levels exceeding 600 μg/m³, with aminoisocyanate at ~90 μg/m³ .

Preparation Methods

Phosgenation of Hexamethylenediamine

The traditional method for HDI production involves phosgenation of hexamethylenediamine (HMDA). In this two-step process, HMDA reacts with phosgene to form hexamethylene bis(carbamoyl chloride), which undergoes thermal cleavage to yield HDI and hydrogen chloride. Key parameters include:

-

Temperature : Initial reaction at 20–50°C, followed by thermal cleavage at 100–200°C.

-

Solvents : Inert hydrophobic solvents like toluene or chlorobenzene to stabilize intermediates.

-

Phosgene Excess : 3–7 times stoichiometric amounts to drive the reaction to completion.

Despite high yields (>90%), this method faces criticism due to phosgene’s toxicity, equipment corrosion, and environmental hazards from hydrogen chloride emissions.

Non-Phosgene Routes: Carbamate Pyrolysis

Alternative methods avoid phosgene by thermally cleaving hexamethylene carbamates. For example, patent CN101492397A describes a continuous process using a scraped falling-film evaporator:

-

Reaction Conditions :

-

Temperature: 220–245°C

-

Pressure: 0.2–0.6 MPa

-

Solvents: High-boiling inert solvents (e.g., N-methylpyrrolidone) to dilute reactants and suppress side reactions.

-

-

Mechanism :

This method reduces environmental risks but requires precise temperature control to prevent HDI degradation into by-products like HAI.

Formation of 1,6-Hexamethyleneaminoisocyanate (HAI)

Thermal Degradation of HDI

HAI arises during HDI synthesis or storage under suboptimal conditions. Analytical studies using HPLC-MS/MS detected HAI in occupational settings where HDI-based coatings were thermally processed. Key factors include:

Reaction Pathways

While the exact mechanism remains unclear, HAI likely forms via partial hydrolysis or rearrangement of HDI intermediates:

This reaction is exacerbated by moisture ingress during storage or processing.

Analytical Detection and Quantification of HAI

Chromatographic Methods

The Universiteit Utrecht study employed reversed-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) to separate and quantify HAI in air samples:

Hemoglobin Adduct Analysis

Workers exposed to HDI exhibited hemoglobin adducts of HAI, confirming systemic absorption. The adducts were quantified using gas chromatography-mass spectrometry (GC-MS), with levels correlating to airborne HDI concentrations.

Mitigation Strategies for HAI Formation

Process Optimization

Q & A

Q. What analytical methods are recommended for quantifying airborne HDI and its degradation products in occupational settings?

A validated gas chromatography (GC) method with nitrogen-selective detection is recommended. This involves derivatizing reactive isocyanate groups using alkaline ethanolic solvents, followed by amide formation with heptafluorobutyric acid anhydride. The method achieves a detection limit of ~0.2 µg/m³ and linearity across 3–300 µg/m³, suitable for field measurements (e.g., welding fumes containing HDI polymers) .

Q. How can dermal exposure to HDI be experimentally assessed in human studies?

Non-invasive tape-stripping of the stratum corneum combined with urinary analysis of 1,6-hexamethylenediamine (HDA), a systemic biomarker, is effective. Correlation of dermal and urinary HDA levels allows quantification of absorption kinetics and exposure significance .

Q. What are the critical stability considerations when handling HDI in laboratory settings?

HDI is moisture-sensitive and reacts explosively with alcohols in the presence of bases. Storage under inert atmospheres (e.g., nitrogen) and avoidance of temperatures >200°C (to prevent polymerization) are essential. Compatibility with solvents and reagents (e.g., strong acids/bases) must be pre-tested .

Q. How are acute inhalation toxicity thresholds for HDI determined in animal models?

Rats are exposed to controlled HDI atmospheres in test chambers, with dose-response curves measured for pulmonary irritation. For example, in naïve rats, threshold concentrations for respiratory distress are established via histopathology and bronchial lavage analysis .

Advanced Research Questions

Q. How can conflicting data on HDI’s pulmonary toxicity in sensitized vs. naïve animal models be resolved?

Studies show dermally sensitized rats exhibit heightened pulmonary responses to HDI. Experimental designs should differentiate between direct irritation and immune-mediated sensitization using dual exposure protocols (dermal priming followed by inhalation challenges). Statistical modeling of dose-response relationships can isolate confounding variables .

Q. What mechanisms underlie HDI’s dual role as a respiratory irritant and dermal sensitizer?

HDI’s electrophilic isocyanate groups react with nucleophilic residues in proteins (e.g., lysine), forming hapten-protein complexes that trigger Th2-mediated immune responses. Comparative proteomic analysis of haptenated epidermal proteins (e.g., keratin) vs. pulmonary surfactants can clarify tissue-specific sensitization pathways .

Q. How do degradation products like 1,6-hexamethyleneaminoisocyanate and HDA influence toxicity assessments?

Degradation products contribute to cumulative exposure risks. Analytical protocols must simultaneously quantify HDI, aminoisocyanate, and HDA in environmental samples. In vitro assays (e.g., lymphocyte proliferation tests) can compare the immunogenicity of parent HDI vs. its derivatives .

Q. What experimental strategies address discrepancies between acute and chronic HDI exposure outcomes in epidemiological studies?

Longitudinal cohort studies in occupational settings (e.g., manufacturing plants) should integrate spirometry data, biomarker monitoring (urinary HDA), and air sampling over 5+ years. Confounding factors (e.g., smoking, co-exposure to solvents) require multivariate regression analysis .

Q. How can polymerized HDI (e.g., homopolymers) complicate toxicity evaluations?

HDI trimers and homopolymers exhibit reduced volatility but retain bioactivity. Size-exclusion chromatography paired with mass spectrometry (SEC-MS) can characterize polymer distributions. Comparative toxicity studies using monomeric vs. polymeric HDI in 3D lung epithelial models are critical .

Q. What methodologies improve reproducibility in HDI-related biomarker studies?

Standardized urine hydrolysis protocols (to convert HDI conjugates to free HDA) and inter-laboratory validation using spiked samples are essential. Reporting limits of quantification (LOQ) and inter-batch variability (e.g., CV <10%) ensures data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.